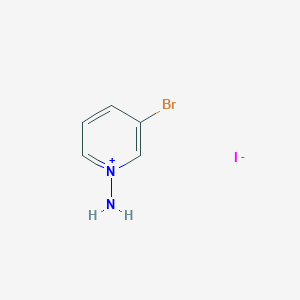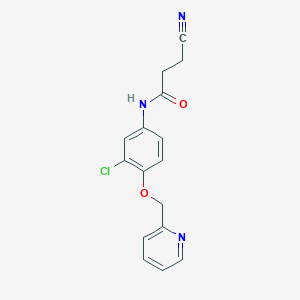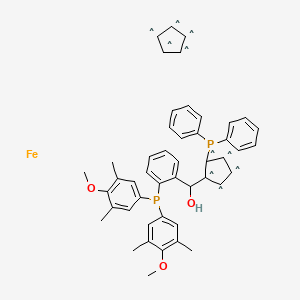
(S)-1-((R)-1-Phenylethyl)-2-(trifluoromethyl)piperidin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-1-(®-1-Phenylethyl)-2-(trifluoromethyl)piperidin-4-one is a chiral compound featuring a piperidin-4-one core substituted with a phenylethyl group and a trifluoromethyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(®-1-Phenylethyl)-2-(trifluoromethyl)piperidin-4-one typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate chiral precursors, such as ®-1-phenylethanol and 2-(trifluoromethyl)piperidin-4-one.
Formation of Intermediate: The ®-1-phenylethanol is converted to its corresponding halide, often using reagents like thionyl chloride or phosphorus tribromide.
Nucleophilic Substitution: The halide intermediate undergoes nucleophilic substitution with 2-(trifluoromethyl)piperidin-4-one under basic conditions, typically using a base like sodium hydride or potassium carbonate.
Purification: The final product is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
(S)-1-(®-1-Phenylethyl)-2-(trifluoromethyl)piperidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert the ketone group to an alcohol.
Substitution: The phenylethyl and trifluoromethyl groups can participate in electrophilic or nucleophilic substitution reactions, depending on the conditions and reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives or other substituted products.
科学的研究の応用
Chemistry
In organic chemistry, (S)-1-(®-1-Phenylethyl)-2-(trifluoromethyl)piperidin-4-one is used as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable in asymmetric synthesis and catalysis.
Biology and Medicine
In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. Its structural features may contribute to binding affinity and specificity towards biological targets, making it a candidate for developing new therapeutic agents.
Industry
In the chemical industry, this compound can be used as an intermediate in the production of agrochemicals, pharmaceuticals, and specialty chemicals. Its unique properties, such as the trifluoromethyl group, can impart desirable characteristics to final products.
作用機序
The mechanism by which (S)-1-(®-1-Phenylethyl)-2-(trifluoromethyl)piperidin-4-one exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance lipophilicity and metabolic stability, influencing the compound’s pharmacokinetics and pharmacodynamics.
類似化合物との比較
Similar Compounds
Piperidin-4-one Derivatives: Compounds like 2,6-diaryl-3-methyl-4-piperidones exhibit similar structural motifs and biological activities.
Trifluoromethylated Compounds: Other compounds with trifluoromethyl groups, such as trifluoromethylbenzene, share similar chemical properties and reactivity.
Uniqueness
(S)-1-(®-1-Phenylethyl)-2-(trifluoromethyl)piperidin-4-one is unique due to its specific combination of a chiral piperidin-4-one core with both a phenylethyl and a trifluoromethyl group. This unique structure can result in distinct biological activities and chemical reactivity, making it a valuable compound for various applications.
特性
分子式 |
C14H16F3NO |
|---|---|
分子量 |
271.28 g/mol |
IUPAC名 |
1-(1-phenylethyl)-2-(trifluoromethyl)piperidin-4-one |
InChI |
InChI=1S/C14H16F3NO/c1-10(11-5-3-2-4-6-11)18-8-7-12(19)9-13(18)14(15,16)17/h2-6,10,13H,7-9H2,1H3 |
InChIキー |
BNEZODBTTXFCRN-UHFFFAOYSA-N |
正規SMILES |
CC(C1=CC=CC=C1)N2CCC(=O)CC2C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![ethyl 2-[(6-amino-2,2-dimethyl-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)oxy]acetate](/img/structure/B12104122.png)

amine](/img/structure/B12104135.png)
![16-Acetyl-12-methyl-23-(2-methylbut-3-en-2-yl)-3,11,14,16-tetrazahexacyclo[12.10.0.02,11.04,9.015,23.017,22]tetracosa-2,4,6,8,17,19,21-heptaene-10,13-dione](/img/structure/B12104145.png)


![Methyl 5-[(tert-butoxycarbonyl)amino]-2-methylbenzoate](/img/structure/B12104154.png)
![2-Chloro-7-methoxy-3-(trifluoromethyl)pyrido[3,4-b]pyrazine](/img/structure/B12104158.png)
![Methyl 2-(propan-2-yl)-1,5-dioxaspiro[2.4]heptane-2-carboxylate](/img/structure/B12104160.png)
